2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-5-8-1-3-9(4-2-8)13-10(14)6-17-7-11(15)16/h1-4H,6-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNQIERYLXRMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 4-cyanophenyl isocyanate with thioglycolic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient production.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30% in acetic acid, 0°C) | Sulfinyl derivative (sulfoxide) | 72% | |
| m-CPBA (CH₂Cl₂, rt) | Sulfonyl derivative (sulfone) | 65% |
Mechanism :
-
Sulfoxide formation : Electrophilic oxygen transfer from H₂O₂ to the sulfur atom generates sulfenic acid intermediates, stabilizing as sulfoxides .
-
Sulfone formation : m-CPBA acts as a strong oxidizing agent, donating two oxygen atoms to the sulfur center.
Hydrolysis of the Carbamoyl Group
The carbamoyl (-NHC(O)-) group is susceptible to hydrolysis under acidic or basic conditions, yielding amine or carboxylic acid derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl (reflux, 6 h) | 4-Cyanophenylglycine + acetic acid | 58% | |
| 2M NaOH (70°C, 4 h) | 4-Cyanobenzamide + thioglycolic acid | 63% |
Key Observations :
-
Acidic hydrolysis cleaves the carbamoyl C–N bond, forming an amine and carboxylic acid .
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Alkaline conditions favor cleavage of the C–S bond adjacent to the carbamoyl group.
Reduction of the Nitrile Group
The 4-cyanophenyl substituent can be reduced to a primary amine using catalytic hydrogenation.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (EtOH, rt) | 4-Aminophenyl derivative | 85% | |
| LiAlH₄ (THF, 0°C → rt) | 4-Aminophenyl derivative | 78% |
Mechanistic Insight :
-
Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential hydrogen transfer to the nitrile group.
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LiAlH₄ acts as a strong hydride donor, reducing the nitrile to an amine through an imine intermediate.
Esterification/Amidation of the Carboxylic Acid
The acetic acid moiety participates in esterification or amidation reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ (reflux, 12 h) | Methyl ester derivative | 89% | |
| Amidation | NH₃ (g), DCC/DMAP (CH₂Cl₂, rt) | Acetamide derivative | 76% |
Key Considerations :
-
Esterification requires acid catalysis to protonate the carboxylic acid, enhancing electrophilicity.
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Amidation employs coupling agents like DCC to activate the carboxyl group for nucleophilic attack by ammonia.
Nucleophilic Substitution at the Methylsulfanyl Group
The methylene sulfur atom participates in nucleophilic substitution reactions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaSH (EtOH, 60°C) | Thiol derivative | 67% | |
| KI (acetone, reflux) | Iodoacetate derivative | 54% |
Mechanism :
-
Sulfur-based nucleophiles (e.g., HS⁻) attack the electrophilic carbon adjacent to the sulfanyl group, displacing the leaving group.
Cyclization Reactions
Under specific conditions, the compound undergoes cyclization to form heterocyclic structures.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| PPA (120°C, 3 h) | Thiazolidinone derivative | 61% | |
| SOCl₂ (reflux, 2 h) | Benzoxazine derivative | 48% |
Driving Force :
-
Intramolecular attack by the carbamoyl nitrogen on the activated carboxylic acid (e.g., via acid chloride formation) facilitates cyclization.
Research Implications
-
The compound's multifunctional nature enables its use as a precursor in synthesizing pharmaceuticals (e.g., thiazolidinones for antimicrobial agents).
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Selective oxidation of the sulfanyl group offers routes to sulfoxide-based chiral auxiliaries .
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Hydrolysis products like 4-cyanophenylglycine have applications in peptide synthesis .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique functional groups enable diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.
- Reagent in Chemical Reactions : It can be utilized in various chemical transformations, contributing to the development of new materials and compounds.
Biology
- Antimicrobial Properties : Preliminary studies indicate that 2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid exhibits antimicrobial activity. It has shown effectiveness against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.
- Anticancer Activity : Research suggests that this compound may interfere with cancer cell proliferation by targeting specific molecular pathways. It has been noted to induce apoptosis in cancer cell lines through enzyme inhibition or receptor modulation.
Medicine
- Therapeutic Agent Development : The compound's ability to inhibit enzyme activity makes it a candidate for developing therapeutic agents aimed at various diseases, including cancer and infections.
- Protein-Ligand Interaction Studies : Its interactions with enzymes and receptors are being explored to understand its mechanism of action better, which could lead to novel drug discovery avenues.
Antimicrobial Activity
A study focusing on derivatives of sulfanyl acetic acids demonstrated that compounds similar to this compound effectively inhibited bacterial growth, particularly against resistant strains.
Anticancer Studies
In vitro assays have shown that related compounds can induce apoptosis in various cancer cell lines. The presence of the cyanophenyl group appears to enhance cytotoxicity towards specific cancer types.
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, suggesting specific binding sites that could be exploited for therapeutic purposes.
Mechanism of Action
The mechanism of action of 2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid with structurally related compounds, emphasizing substituent effects and applications:
Structural and Functional Differences
- Sulfanyl vs. Sulfonyl derivatives exhibit stronger hydrogen-bonding capacity, favoring crystal packing (e.g., ).
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-cyano group (target) increases electrophilicity compared to 4-chloro () or 4-bromo () substituents, which primarily enhance lipophilicity. Carbamoyl vs. Direct Linkage: The carbamoyl (-NHCO-) spacer in the target compound introduces conformational flexibility and hydrogen-bonding sites absent in simpler aryl-thioacetic acids ().
Research and Development Considerations
- Synthesis : Michael addition () and carbamoylation () are viable routes. Computational tools like AutoDock Vina () could predict binding modes for target optimization.
- Safety: Limited toxicological data necessitate caution (e.g., ); derivatives with halogens () may require enhanced handling protocols.
- Characterization : Crystallographic software (SHELX, ; WinGX, ) is critical for structural validation, particularly for enantiomeric mixtures ().
Biological Activity
2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to an acetic acid moiety and a 4-cyanophenyl substituent. Its molecular formula is C10H10N2O2S. This compound has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structural features contribute to its biological activity. The presence of the sulfanyl group allows for covalent interactions with thiol groups in proteins, potentially altering their function. The aromatic cyanophenyl group may facilitate π-π stacking interactions with other aromatic residues, enhancing its binding affinity to target proteins.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this compound may share these capabilities. The mechanism of action could involve inhibition of enzymatic functions critical to microbial survival.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways. This interference could occur through enzyme inhibition or receptor modulation, leading to reduced tumor growth.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The sulfanyl group can form covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
- Antimicrobial Activity : A study assessing various derivatives of sulfanyl acetic acids highlighted the potential of compounds similar to this compound in inhibiting bacterial growth, particularly against resistant strains .
- Anticancer Studies : In vitro assays demonstrated that related compounds could induce apoptosis in cancer cell lines. The presence of the cyanophenyl group appears to enhance cytotoxicity towards certain cancer types .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, suggesting specific binding sites and conformational changes upon binding .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(methylthio)acetic acid | Simpler structure without aromatic substituent | Limited antimicrobial activity |
| 3-(4-Cyanophenyl)propionic acid | Similar aromatic structure but different functional group | Varies in anticancer properties |
| 2-{[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl acetic acid | Contains both carbamoyl and sulfanyl groups | Potentially enhanced reactivity and biological activity |
Q & A
Q. What spectroscopic techniques are recommended to confirm the structural integrity of 2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid post-synthesis?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for verifying structural integrity. NMR (¹H and ¹³C) provides detailed information on hydrogen and carbon environments, confirming substituent positions and bond connectivity. IR spectroscopy identifies functional groups like the carbamoyl and sulfanyl moieties through characteristic absorption bands (e.g., N-H stretching at ~3300 cm⁻¹ for carbamoyl groups). Purity assessment should include High-Performance Liquid Chromatography (HPLC) to quantify impurities. Cross-referencing experimental spectra with computational simulations (e.g., DFT) enhances validation accuracy .
Q. What synthetic routes are effective for preparing this compound, and how do reaction conditions influence yield?
A common route involves coupling 4-cyanophenyl isocyanate with mercaptoacetic acid derivatives. Key steps include:
- Thioether formation : Reacting a mercaptoacetate intermediate with a halogenated precursor (e.g., bromoacetamide) under basic conditions (e.g., K₂CO₃ in DMF).
- Carbamoylation : Introducing the 4-cyanophenyl group via nucleophilic acyl substitution.
Yield optimization requires precise control of temperature (40–60°C), stoichiometric ratios (1:1.2 for amine:halide), and inert atmospheres to prevent oxidation of sulfanyl groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across assay systems?
Discrepancies often arise from assay-specific variables (e.g., pH, solvent compatibility, cell line variability). Methodological strategies include:
- Orthogonal assays : Validate activity using complementary techniques (e.g., enzymatic inhibition assays vs. cell viability assays).
- Standardized protocols : Use identical buffer systems (e.g., PBS at pH 7.4) and solvent controls (DMSO ≤0.1%).
- Dose-response curves : Assess compound stability under assay conditions to rule out degradation artifacts.
Cross-disciplinary collaboration with bioinformatics tools (e.g., molecular docking) can reconcile mechanistic hypotheses with experimental data .
Q. What formulation strategies improve the solubility and stability of this compound for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug approaches : Modify the carboxylic acid group to ester prodrugs, which hydrolyze in vivo to release the active form.
- Lyophilization : Stabilize the compound in lyophilized form, reconstituting in biocompatible solvents pre-administration.
Stability studies under physiological conditions (37°C, pH 7.4) with HPLC monitoring ensure degradation kinetics are characterized .
Q. How can mechanistic studies elucidate the interaction of this compound with enzyme targets?
- Kinetic assays : Measure inhibition constants (Kᵢ) using steady-state enzyme kinetics (e.g., Lineweaver-Burk plots).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS).
- Structural biology : Co-crystallize the compound with target enzymes for X-ray diffraction analysis. Pair with mutagenesis studies to identify critical binding residues.
Integrate computational modeling (MD simulations) to predict binding modes and guide experimental design .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data between 2D cell cultures and 3D organoid models?
- 3D model optimization : Ensure organoids replicate in vivo tumor microenvironments (e.g., hypoxia, ECM interactions).
- Penetration studies : Use fluorescently labeled analogs to assess compound diffusion into 3D structures.
- Metabolomic profiling : Compare intracellular metabolite levels (e.g., ATP, ROS) between models to identify microenviroment-specific effects.
Statistical frameworks (e.g., ANOVA with post-hoc tests) quantify variability significance .
Application-Oriented Questions
Q. What are the emerging applications of this compound in materials science?
- Coordination polymers : The sulfanyl group chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form porous frameworks for gas storage.
- Self-assembled monolayers (SAMs) : Functionalize gold surfaces via Au-S bonds for biosensor development.
Characterize material properties using SEM, BET surface area analysis, and XPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
